

Z-Tyr(tbu)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Z-Tyr(tbu)-OH

Cat. No.: B153727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N- α -Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly abbreviated as **Z-Tyr(tbu)-OH**, is a critical protected amino acid derivative used extensively in peptide synthesis. The strategic application of the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group on the α -amine allows for orthogonal protection schemes essential in the synthesis of complex peptides. Ensuring the stability and purity of this reagent is paramount for the successful and reproducible synthesis of target molecules.

This technical guide provides a comprehensive overview of the chemical stability of **Z-Tyr(tbu)-OH**, recommended storage and handling conditions, and potential degradation pathways. The information presented is based on the established chemical principles of its constituent protecting groups, providing a framework for maintaining the integrity of this vital synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of **Z-Tyr(tbu)-OH** is provided below.

| Property | Value | Reference |
|-------------------|---|----------------------------|
| CAS Number | 5545-54-0 | [1][2][3] |
| Molecular Formula | C ₂₁ H ₂₅ NO ₅ | [1][2][4] |
| Molecular Weight | 371.43 g/mol | [1][2][4] |
| Appearance | White to off-white powder/solid | General Supplier Data |
| Melting Point | 73-79 °C | General Supplier Data |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. Insoluble in water. | General Chemical Knowledge |

Chemical Stability Profile

While specific, long-term quantitative stability studies for **Z-Tyr(tbu)-OH** are not extensively published, its stability profile can be reliably inferred from the well-documented behavior of the Z and tBu ether protecting groups under various conditions.

Acid Stability: The primary pathway for degradation under acidic conditions is the cleavage of the O-tert-butyl ether. This group is highly susceptible to acidolysis, which proceeds via the formation of a stable tert-butyl cation.[5][6] Strong acids, such as trifluoroacetic acid (TFA), will readily cleave the tBu group.[7] The Z-group, while more robust, can also be cleaved under stronger acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[8][9] Therefore, under mild acidic conditions, selective deprotection of the tBu group can be expected, while strong acids will likely remove both protecting groups.

Base Stability: **Z-Tyr(tbu)-OH** is generally stable under basic conditions. Both the benzyloxycarbonyl (Z) group and the tert-butyl ether linkage are resistant to cleavage by bases commonly used in peptide synthesis, such as piperidine or diisopropylethylamine (DIEA).[5][8][10]

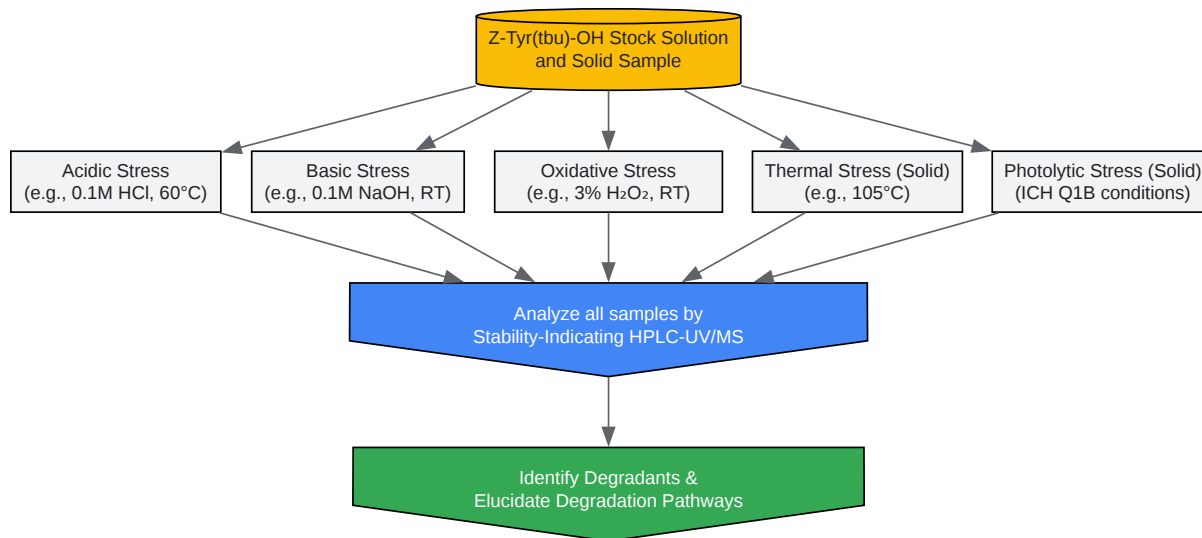
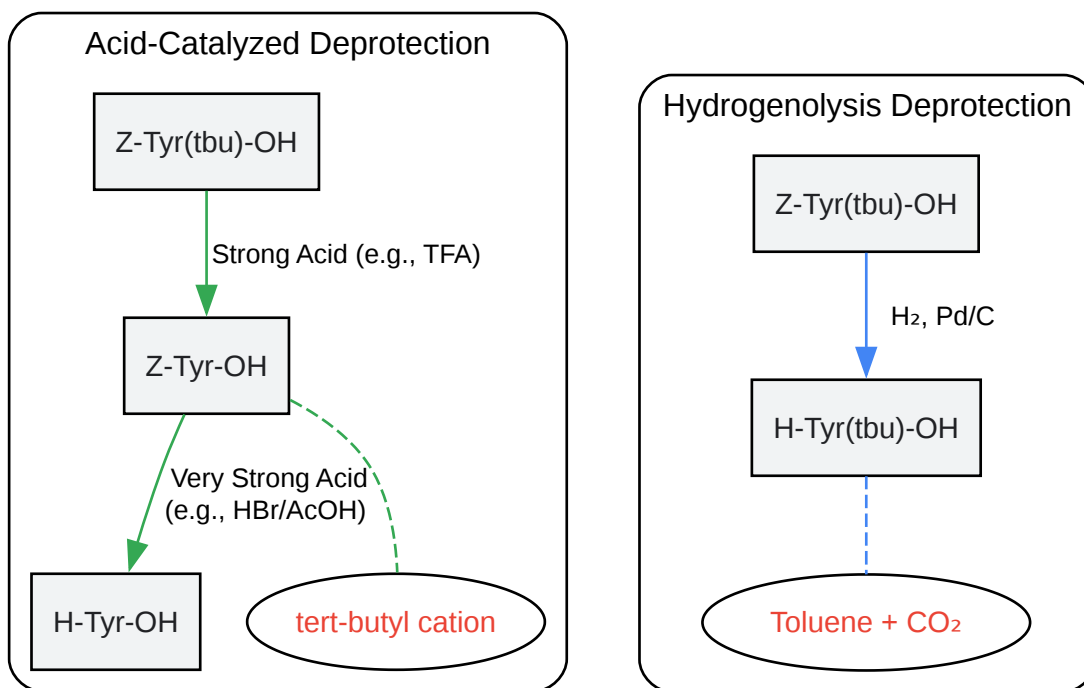
Stability to Hydrogenolysis: The Z-group is specifically designed for removal via catalytic hydrogenation (hydrogenolysis).[8][9][11] This process, typically employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a mild and efficient method for deprotection of the α-amine.[11] The tert-butyl ether group is stable under these conditions.

Thermal and Photostability: As with many complex organic molecules, prolonged exposure to high temperatures or UV light should be avoided. Thermal stress can lead to non-specific decomposition. Photostability studies are recommended as part of a comprehensive forced degradation analysis to determine light sensitivity.[12] Hazardous decomposition products upon heating include oxides of carbon and nitrogen.

Oxidative Stability: The tyrosine ring and the benzylic position of the Z-group may be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. A forced degradation study using an oxidizing agent like hydrogen peroxide would be necessary to fully characterize this susceptibility.[13]

Potential Degradation Pathways

The primary, well-defined degradation pathways for **Z-Tyr(tbu)-OH** involve the selective cleavage of its protecting groups.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C₂₁H₂₅NO₅ | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Z-TYR(TBU)-OH | 5545-54-0 [chemicalbook.com]
- 3. Z-TYR(TBU)-OH CAS#: 5545-54-0 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. galbraith.com [galbraith.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Z-Tyr(tbu)-OH: A Technical Guide to Stability and Storage]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153727#z-tyr-tbu-oh-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com